molecular formula C20H36N8O5 B172745 L-Lysine, L-lysylglycyl-L-histidyl- CAS No. 155149-79-4

L-Lysine, L-lysylglycyl-L-histidyl-

Cat. No.: B172745
CAS No.: 155149-79-4
M. Wt: 468.6 g/mol
InChI Key: VHFZVZMBXJOMKA-JYJNAYRXSA-N
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Description

L-Lysine, also known as L-2,6-diaminopimelic acid, is an essential amino acid that is found in all forms of life, including plants, animals, and humans. It is an important component of proteins and is involved in many metabolic processes. L-Lysine is also known as L-lysylglycyl-L-histidyl- (L-Lys-H). The purpose of

Scientific Research Applications

Regenerative and Protective Actions

The peptide GHK (glycyl-l-histidyl-l-lysine) has demonstrated various health-positive biological actions. It promotes blood vessel and nerve outgrowth, enhances collagen, elastin, and glycosaminoglycan synthesis, and supports dermal fibroblasts. GHK's regenerative capacity extends to skin, lungs, bones, liver, and stomach lining. It also exhibits anti-cancer, anti-inflammatory, anti-anxiety, and DNA repair activities, contributing to its therapeutic potential in tissue repair and disease management (Pickart & Margolina, 2018).

Stimulation of Collagen Synthesis

The GHK-Cu complex, a combination of glycyl-L-histidyl-L-lysine with copper, significantly stimulates collagen synthesis in fibroblast cultures, suggesting its role in wound healing. This stimulation is independent of cell proliferation and may be linked to the tripeptide's presence in collagen chains, potentially releasing GHK at wound sites for healing effects (Maquart et al., 1988).

Interaction with Copper and Other Metals

Research has shown that GHK interacts with copper(II) ions, forming complexes that might play a role in copper transportation from blood to tissues. This interaction is crucial in biological processes, potentially influencing metal ion transport in physiological conditions (Lau & Sarkar, 1981).

Role in Skin Regeneration

GHK plays a significant role in skin regeneration. It stimulates the synthesis and breakdown of key skin components, modulating metalloproteinases and their inhibitors. GHK-Cu's presence in cosmetic products has shown benefits in improving skin elasticity, density, and appearance, suggesting its utility in anti-aging and skin care products (Pickart, Vasquez-Soltero, & Margolina, 2015).

Potential in Wound Healing and Tissue Repair

GHK-Cu has demonstrated properties that make it a potent activator of wound healing and tissue repair. It increases collagen and glycosaminoglycan production in experimental wounds, suggesting its therapeutic potential in enhancing the wound repair process (Maquart et al., 1993).

Mechanism of Action

Target of Action

L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of the amino acids lysine, glycine, and histidine . The primary targets of this compound are proteins in the human body, as it plays a crucial role in protein synthesis . It also has a high affinity for copper ions, forming a complex with them .

Mode of Action

The compound interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited . This suggests that L-Lysine, L-lysylglycyl-L-histidyl- may have antiviral activity.

Biochemical Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several biochemical pathways. In organisms that synthesize lysine, two main biosynthetic pathways exist: the diaminopimelate and α-aminoadipate pathways . Lysine catabolism occurs through one of several pathways, the most common of which is the saccharopine pathway .

Pharmacokinetics

L-Lysine, L-lysylglycyl-L-histidyl- is an essential amino acid, which means that humans cannot synthesize it and must obtain it from the diet . It is commonly found as a component of total parenteral nutrition . L-Lysine may facilitate the absorption of calcium from the small intestine , suggesting that it may have an impact on bioavailability.

Result of Action

The molecular and cellular effects of L-Lysine, L-lysylglycyl-L-histidyl- action are broad and encompass everything from wound healing to anti-aging properties . It stimulates collagen synthesis, thereby significantly aiding the process related to tissue repair . It also improves skin appearance, skin firmness, and the resilience and elasticity of aged skin .

Action Environment

The action, efficacy, and stability of L-Lysine, L-lysylglycyl-L-histidyl- can be influenced by various environmental factors. For instance, dietary intake can affect the levels of this compound in the body . Furthermore, it has been suggested that L-Lysine, L-lysylglycyl-L-histidyl- may reduce cortisol levels in women, indicating that stress could potentially influence its action .

Future Directions

GHK-Cu has been proposed as a therapeutic agent for skin inflammation, chronic obstructive pulmonary disease, and metastatic colon cancer . It is capable of up- and downregulating at least 4,000 human genes, essentially resetting DNA to a healthier state . The evidence as presented provides the rationale to further investigate this naturally occurring peptide in preclinical and clinical aging studies .

Biochemical Analysis

Biochemical Properties

L-Lysine, L-lysylglycyl-L-histidyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-lysine is known to be involved in the biosynthesis of proteins and other important molecules. The compound interacts with enzymes such as lysine decarboxylase, which catalyzes the conversion of L-lysine to cadaverine, a precursor for the synthesis of polyamines . Additionally, L-lysylglycyl-L-histidyl- can interact with metal ions like copper and zinc, potentially influencing redox reactions and preventing metal-induced protein aggregation .

Cellular Effects

L-Lysine, L-lysylglycyl-L-histidyl- has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, L-lysine is essential for protein synthesis, and its availability can affect the rate of translation and overall protein production in cells. L-lysylglycyl-L-histidyl- may also play a role in protecting cells from oxidative stress by binding to metal ions and preventing their redox activity .

Molecular Mechanism

The molecular mechanism of L-Lysine, L-lysylglycyl-L-histidyl- involves several interactions at the molecular level. L-lysine can bind to enzymes and proteins, influencing their activity and stability. L-lysylglycyl-L-histidyl- can bind to metal ions, reducing their redox activity and preventing metal-induced damage to proteins and other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Metabolic Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several metabolic pathways. L-lysine is a key component of the lysine biosynthesis pathway, which involves enzymes such as aspartate kinase and diaminopimelate dehydrogenase . L-lysylglycyl-L-histidyl- may also influence metabolic flux and metabolite levels by interacting with enzymes and cofactors involved in amino acid metabolism.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFZVZMBXJOMKA-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429544
Record name L-Lysine, L-lysylglycyl-L-histidyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155149-79-4
Record name L-Lysine, L-lysylglycyl-L-histidyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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